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molecular formula C15H15N3O2 B8343807 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxylic acid

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxylic acid

Cat. No. B8343807
M. Wt: 269.30 g/mol
InChI Key: BNBCQAHXSGYAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07297700B2

Procedure details

Methyl 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxylate (0.2 g, 0.705 mmol) was dissolved in MeOH (10 mL). 10% NaOH solution (1.5 mL) was added. The solution was heated at 85° C. for 1 h. Solvent was removed under reduced pressure. The aqueous. layer was acidified to ca. pH 4. The aqueous layer was then extracted with DCM (2×50 mL) to remove organic impurities. The acidic aqueous layer was dried on the lyophilizer. The resulting solids were washed with MEOH (10 mL) and filtrate concentrated to give 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxylic acid (0.173 g, 0.642 mmol, 91%) as a brown oil. The resulting product was used without further purification.
Name
Methyl 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxylate
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:17][CH2:16][C:15]2[C:14]([C:18]([O:20]C)=[O:19])=[N:13][CH:12]=[N:11][C:10]=2[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>CO>[CH2:1]([N:8]1[CH2:17][CH2:16][C:15]2[C:14]([C:18]([OH:20])=[O:19])=[N:13][CH:12]=[N:11][C:10]=2[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Methyl 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxylate
Quantity
0.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC=2N=CN=C(C2CC1)C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with DCM (2×50 mL)
CUSTOM
Type
CUSTOM
Details
to remove organic impurities
CUSTOM
Type
CUSTOM
Details
The acidic aqueous layer was dried on the lyophilizer
WASH
Type
WASH
Details
The resulting solids were washed with MEOH (10 mL) and filtrate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC=2N=CN=C(C2CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.642 mmol
AMOUNT: MASS 0.173 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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